molecular formula C7H9NO2S B177331 Ethyl 2-(4-Thiazolyl)acetate CAS No. 120155-43-3

Ethyl 2-(4-Thiazolyl)acetate

Cat. No. B177331
CAS RN: 120155-43-3
M. Wt: 171.22 g/mol
InChI Key: UMCBKPOYFXBWBZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-Thiazolyl)acetate is a versatile building block for the synthesis of various pharmaceutical and biologically active compounds, including inhibitors and antibiotics . It is an organic ligand that possesses strong coordination ability and displays diverse coordination modes due to the presence of N, O coordination atoms .


Synthesis Analysis

This compound has been used in the synthesis of various compounds. For instance, it has been used in the synthesis of Cefdinir derivatives . A study reported the synthesis, molecular structure, molecular docking, and spectral characterization of ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate . Another study reported the synthesis and antimicrobial activity of new series of thiazoles, pyridines, and pyrazoles based on coumarin moiety .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectroscopic techniques such as NMR, FT-IR, and FT-Raman . The experimental spectroscopic and X-ray diffraction data were compared to the theoretically ones .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 .

Scientific Research Applications

Ethyl 2-(4-thiazolyl)acetate has a variety of applications in scientific research. It is commonly used as a reagent for the synthesis of various compounds, such as thiols, thiazoles, and thiadiazoles. It is also used as a ligand for metal complexes, and as a catalyst in organic reactions. In addition, it has been studied for its potential use in biochemistry and physiology.

Advantages and Limitations for Lab Experiments

The use of ethyl 2-(4-thiazolyl)acetate in laboratory experiments has several advantages. It is relatively inexpensive, easy to obtain, and has a wide range of applications. It is also relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. For example, it can react with some other compounds, and its reaction with certain metals can produce toxic byproducts.

Future Directions

The potential applications of ethyl 2-(4-thiazolyl)acetate are vast, and there are many potential future directions for research. For example, further studies could be conducted to explore its potential therapeutic applications, such as its anti-inflammatory and anti-oxidant properties. In addition, more research could be done to understand its mechanism of action and to develop new synthetic methods for its production. Finally, further studies could be conducted to understand its biochemical and physiological effects and to better understand its potential uses in biochemistry and physiology.

Synthesis Methods

Ethyl 2-(4-thiazolyl)acetate can be synthesized from ethyl thiocyanate and ethyl acetate in an aqueous solution. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds via the formation of a thiocyanate intermediate, which is then attacked by the ethyl acetate to form the desired product. The reaction is typically carried out at temperatures between 50 and 80°C, and the yield is usually around 80-90%.

Safety and Hazards

Ethyl 2-(4-Thiazolyl)acetate should be used only in well-ventilated areas. The container should be kept tightly closed. It is advised not to smoke, swallow, or breathe in vapours, mist, or gas. Contact with skin, eyes, and clothing should be avoided . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

ethyl 2-(1,3-thiazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-2-10-7(9)3-6-4-11-5-8-6/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCBKPOYFXBWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120155-43-3
Record name ethyl 2-(1,3-thiazol-4-yl)acetate
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